2,3'-Bithiophene
Overview
Description
2,3'-Bithiophene is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic aromatic compound that consists of two thiophene rings fused together. In
Scientific Research Applications
Thermochemical Properties
The thermochemical properties of 2,3'-bithiophene have been analyzed through experimental thermochemistry and computational studies. These studies provide insights into the molecular and electronic structures, enthalpies of formation, and bond dissociation enthalpies, which are crucial for understanding its stability and reactivity (Ribeiro da Silva et al., 2009).
Synthesis and Application in Organic Electronics
Recent progress in the synthesis of bithiophene dicarbanions, including 2,3'-bithiophene, has led to the development of various thiophene-based oligomers. These oligomers have significant applications in organic electronics, such as in organic field-effect transistors and organic photovoltaics (Li, Zhao, & Wang, 2016).
Electrochemical Properties and Applications
Electrochemical studies of 2,3'-bithiophene reveal its potential in polymer photovoltaic performance. Understanding its electrochemical behavior is crucial for applications in solar cells and other energy-related fields (Huisman et al., 2004).
Structural Analysis for Material Science
The structural properties of 2,3'-bithiophene, including its planarity and molecular conformation, are essential for designing materials with specific optical and electronic properties. This has implications for preparing planar polythiophenes, which are important in various technological applications (Pomerantz, 2003).
Application in Supercapacitors
Alkyl functionalized bithiophene, including 2,3'-bithiophene, end-capped with ethylenedioxythiophene units, has been studied for its capacitive properties. These polymers demonstrate promising electrode materials for supercapacitors, showing good cycle ability and favorable capacitive performance (Mo et al., 2015).
Theoretical Studies on Electronic Properties
Theoretical studies on the electronic properties of bithiophenes, including 2,3'-bithiophene, help in understanding the electron distribution and energy levels. This knowledge is key for designing materials for electronic and optical applications (Lukes, Breza, & Biskupic, 2002).
properties
IUPAC Name |
2-thiophen-3-ylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S2/c1-2-8(10-4-1)7-3-5-9-6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQGHVXNYGLZSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178788 | |
Record name | 2,3'-Bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Bithiophene | |
CAS RN |
2404-89-9 | |
Record name | 2,3'-Bithiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3'-Bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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